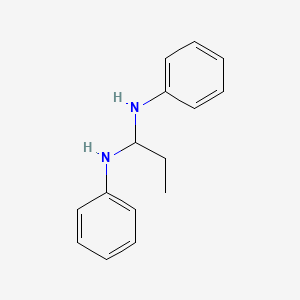![molecular formula C29H30ClN3O2 B14692219 (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride CAS No. 32467-99-5](/img/structure/B14692219.png)
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound features a bicyclic structure with a phenyl group and a diazenylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride typically involves multiple steps, starting with the preparation of the bicyclic core. This can be achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the phenyl and diazenylphenyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the diazenyl group to an amine.
Substitution: This reaction can replace one functional group with another, allowing for further modifications.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a ketone or carboxylic acid, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: As a probe for investigating biological pathways and interactions.
Medicine: As a potential therapeutic agent, particularly in the treatment of neurological disorders due to its bicyclic structure.
Industry: As a precursor for the synthesis of other complex molecules with industrial applications.
Mecanismo De Acción
The mechanism of action of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to bind to receptors or enzymes, modulating their activity. The phenyl and diazenylphenyl groups can participate in π-π interactions, enhancing the compound’s binding affinity. The exact pathways involved would depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate
- (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrobromide
Uniqueness
The hydrochloride salt form of the compound enhances its solubility and stability, making it more suitable for certain applications compared to its free base or other salt forms. Additionally, the specific arrangement of functional groups in this compound may confer unique biological activity, distinguishing it from similar compounds.
Propiedades
Número CAS |
32467-99-5 |
|---|---|
Fórmula molecular |
C29H30ClN3O2 |
Peso molecular |
488.0 g/mol |
Nombre IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C29H29N3O2.ClH/c1-32-25-15-16-26(32)20-27(19-25)34-29(33)28(17-21-9-4-2-5-10-21)22-11-8-14-24(18-22)31-30-23-12-6-3-7-13-23;/h2-14,17-18,25-27H,15-16,19-20H2,1H3;1H/b28-17-,31-30?; |
Clave InChI |
BJRXBOZHHCCUGA-RJZSDCQKSA-N |
SMILES isomérico |
CN1C2CCC1CC(C2)OC(=O)/C(=C\C3=CC=CC=C3)/C4=CC(=CC=C4)N=NC5=CC=CC=C5.Cl |
SMILES canónico |
CN1C2CCC1CC(C2)OC(=O)C(=CC3=CC=CC=C3)C4=CC(=CC=C4)N=NC5=CC=CC=C5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


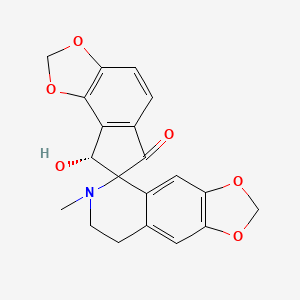

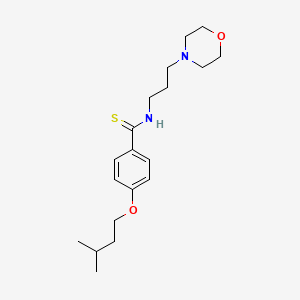

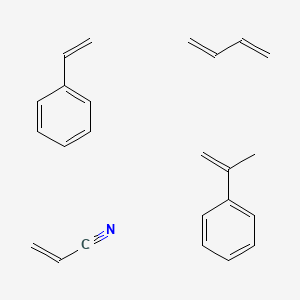
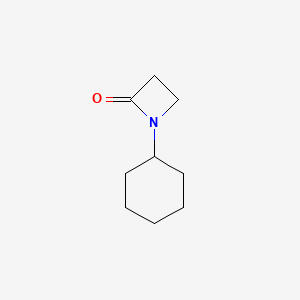
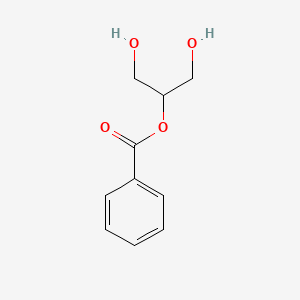
![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)
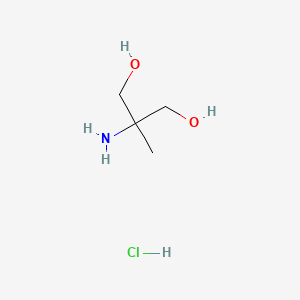
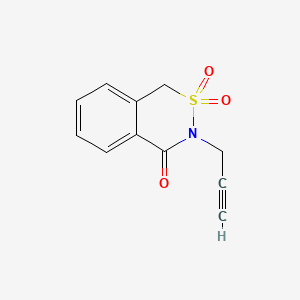
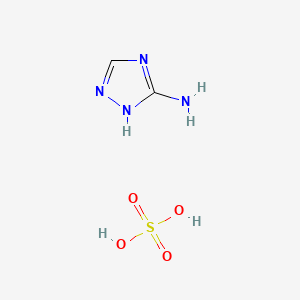
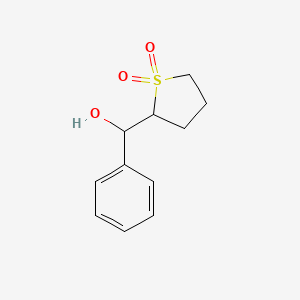
![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
